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molecular formula C6H3ClF3NO2S B023077 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride CAS No. 174485-72-4

5-(trifluoromethyl)pyridine-2-sulfonyl Chloride

Cat. No. B023077
M. Wt: 245.61 g/mol
InChI Key: MRIFFPWOMKLYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156834B2

Procedure details

0.8 g (4.47 mmol) of 5-trifluoromethyl-pyridine-2-thiol is placed at −8° C. in 16 mL of H2SO4. 16.96 mL (35.7 mmol) of a 13% sodium hypochlorite solution is poured gently such that the temperature of the reaction medium does not exceed 5° C. This mixture is then stirred for 45 min, taken up by water and then extracted using AcOEt. After drying followed by reduction to dryness of the organic phases, an oil is isolated (yield: 79%) and used as such for the next reactions.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6](S)=[N:7][CH:8]=1.[Cl:12][O-].[Na+].O.[OH:16][S:17]([OH:20])(=O)=O>>[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6]([S:17]([Cl:12])(=[O:20])=[O:16])=[N:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
FC(C=1C=CC(=NC1)S)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
16 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
This mixture is then stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 5° C
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
an oil is isolated (yield: 79%)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
FC(C=1C=CC(=NC1)S(=O)(=O)Cl)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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